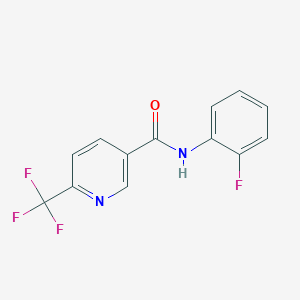![molecular formula C15H24N2O B2576876 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one CAS No. 2415538-95-1](/img/structure/B2576876.png)
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one is a complex organic compound that features a unique structure combining an azetidine ring with a cyclopentane and pyrrole moiety
Vorbereitungsmethoden
The synthesis of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentane and pyrrole moiety: This step often involves the use of cyclopentane derivatives and pyrrole compounds under specific reaction conditions.
Final assembly: The final step involves coupling the azetidine ring with the cyclopentane and pyrrole moiety to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one include:
- 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
- 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-thiazole
- 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the azetidine ring with the cyclopentane and pyrrole moiety, which may confer distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-3-7-15(18)17-10-14(11-17)16-8-12-5-4-6-13(12)9-16/h2,12-14H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORPIITZYTFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)N2CC3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2576797.png)
![2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2576798.png)

![4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2576800.png)
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
![1-[(1S)-1-azidoethyl]-2-bromobenzene](/img/structure/B2576810.png)


![2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

